molecular formula C9H10ClNO3 B2602669 3,4-Dihydro-2h-1,4-benzoxazine-7-carboxylic acid hydrochloride CAS No. 2225154-32-3

3,4-Dihydro-2h-1,4-benzoxazine-7-carboxylic acid hydrochloride

Cat. No.: B2602669
CAS No.: 2225154-32-3
M. Wt: 215.63
InChI Key: HIDZKOMVRCUBFL-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride (CAS: 2225154-32-3 ) is a high-purity chemical building block designed for research and development use only. This compound features the 1,4-benzoxazine core, a privileged scaffold in medicinal chemistry known for its presence in biologically active molecules. With a molecular formula of C 9 H 10 ClNO 3 and a molecular weight of 215.63 g/mol , it serves as a versatile precursor for the synthesis of more complex structures. The hydrochloride salt form enhances its stability and solubility for various experimental conditions. The benzoxazine core is of significant interest in pharmaceutical research for constructing potential therapeutic agents. Related 3,4-dihydro-2H-1,4-benzoxazine derivatives have been investigated in patent literature for diverse biological activities . As a building block, this compound is valuable for constructing combinatorial libraries, exploring structure-activity relationships (SAR), and developing new chemical entities in drug discovery projects. It is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.ClH/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7;/h1-2,5,10H,3-4H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDZKOMVRCUBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride typically involves the reaction of 2-aminophenol with formaldehyde and a carboxylic acid derivative. This reaction proceeds through a Mannich-type condensation, followed by cyclization to form the benzoxazine ring . The reaction conditions often require a Lewis acid catalyst and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound can be achieved through solventless synthesis, where reactants are mixed and heated above their melting points using paraformaldehyde to maintain stoichiometry . This method is advantageous due to its high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution

The benzoxazine core undergoes reactions at reactive positions (C-3 and nitrogen):

  • Vilsmeier-Haack Reaction : Treatment with POCl₃/DMF forms 3-chloro derivatives (e.g., 57 ), which react with bifunctional nucleophiles like aminopyrazoles to yield fused heterocycles (Scheme 20) .

  • Allylic Substitution : Palladium-catalyzed tandem allylic substitution using WingPhos ligand produces chiral vinyl-substituted derivatives with >99% enantiomeric excess .

Cyclocondensation

Reactive intermediates form fused heterocyclic systems:

ReactantProductConditions
3-Chloro-1,4-benzoxazine (57 )Pyrazolo[4,3-b]benzoxazine (58 )Aminopyrazole, DMF, 80°C
2-Hydroxyethylbenzoxazinone (18 )Benzofused oxazepinesα-Bromo-γ-butyrolactone

Functional Group Transformations

The carboxylic acid group participates in classic reactions:

  • Esterification : Reacts with alcohols (ROH) under acid catalysis to form esters (e.g., ethyl 3-oxo-2-carboxylate).

  • Amide Formation : Couples with amines (e.g., H₂N-NH₂) via carbodiimide-mediated activation .

Mechanistic Insights

  • Cyclization Mechanism : Intramolecular nucleophilic attack by the phenolic oxygen on the aziridine ring, followed by copper-mediated C–N bond formation (Figure 1) .

  • Electrophilic Aromatic Substitution : The electron-rich benzoxazine ring directs substituents to para positions relative to the oxygen atom .

Table 1: Key Synthetic Routes

MethodYield (%)Key FeaturesReference
Lewis Acid-Catalyzed Cyclization85–92Enantioselective, one-pot
Vilsmeier-Haack Reaction70–78Forms reactive 3-chloro intermediates
Pd-Catalyzed Allylic Substitution88Chiral induction with WingPhos ligand

Table 2: Biological Activity of Derivatives

CompoundTargetIC₅₀ (µM)Activity
Pyrazolobenzoxazine (58 )BRD4 Bromodomain1.5Antiproliferative
HDAC Inhibitor (7f)HDAC Enzymes1.8Apoptosis induction

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical identifiers:

  • IUPAC Name : 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid hydrochloride
  • Molecular Formula : C₉H₉ClN₂O₃
  • CAS Number : 2225154-32-3
  • Molecular Weight : 193.16 g/mol

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that 3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit significant anticancer properties. The compounds have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting the cell cycle. For example, a study demonstrated that certain benzoxazine derivatives could effectively reduce the viability of breast cancer cells by targeting specific signaling pathways involved in cell proliferation .

2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective capabilities. Research suggests that it may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of antioxidant enzymes and inflammatory cytokines .

Material Science Applications

1. Polymer Chemistry
3,4-Dihydro-2H-1,4-benzoxazine derivatives are utilized as curing agents in epoxy resins. Their incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have shown that these compounds improve the cross-linking density of epoxy systems, resulting in materials with superior heat resistance and durability .

2. Coating Technologies
The compound is also applied in developing advanced coatings with improved adhesion and corrosion resistance. The unique structure allows for better interaction with substrates, making it suitable for protective coatings in various industrial applications .

Synthesis and Functionalization

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives typically involves cyclization reactions of phenolic compounds with carboxylic acids or their derivatives. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact through greener chemistry approaches .

Case Studies

StudyApplicationFindings
Study AAnticancerDemonstrated significant reduction in breast cancer cell viability with IC50 values indicating potent activity .
Study BNeuroprotectionShowed reduction in oxidative stress markers in neuronal cultures treated with benzoxazine derivatives .
Study CPolymer EnhancementImproved thermal stability of epoxy resins by incorporating benzoxazine compounds as curing agents .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Stability

6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
  • Structure : A chlorine substituent at position 6 and a ketone group at position 3.
  • Key Properties :
    • Enhanced stability due to intramolecular hydrogen bonding between the 3-oxo group and the benzoxazine nitrogen .
    • Acidity (pKa ~2–3) from the carboxylic acid group, influencing proton transfer in reactions .
  • Reactivity : The electron-withdrawing chlorine atom directs electrophilic substitution to position 5, while the 3-oxo group facilitates nucleophilic attacks .
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS 90563-93-2)
  • Structure : A methyl group at position 4 on the benzoxazine ring.
  • Key Properties :
    • Increased lipophilicity compared to the unsubstituted parent compound, improving membrane permeability .
    • The methyl group sterically hinders reactions at position 4, altering regioselectivity in further derivatization .
Ethyl 4-Benzyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
  • Structure : Ethyl ester at position 2, bromine at position 6, and a benzyl group at position 4.
  • Key Properties :
    • Melting point: 96–98°C (vs. hydrochloride salt’s higher solubility but lower mp).
    • IR carbonyl stretch at 1755 cm⁻¹, indicative of ester functionality .
  • Applications : Intermediate in synthesizing anticancer agents due to halogenated aromatic systems .

Physicochemical and Spectral Data Comparison

Compound Name Molecular Formula Substituents Melting Point (°C) IR (ν, cm⁻¹) Key Features
Target Compound (Hydrochloride) C₉H₁₀ClNO₃ -COOH (7), HCl Not reported ~1700 (C=O acid) High solubility, acidic
6-Chloro-3-oxo derivative C₉H₆ClNO₄ -Cl (6), -CO- (3) Not reported 1715 (C=O acid) Intramolecular H-bonding
4-Methyl derivative (CAS 90563-93-2) C₁₀H₁₁NO₃ -CH₃ (4) Not reported Not reported Lipophilic, synthetic intermediate
Ethyl 6-bromo ester C₁₈H₁₈NO₃Br -Br (6), -COOEt (2) 96–98 1755 (C=O ester) Halogenated precursor

Biological Activity

3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, including synthesis, cytotoxicity, and receptor interactions.

  • Molecular Formula : C9H9ClN2O3
  • Molecular Weight : 179.17 g/mol
  • CAS Number : 98491-38-4
  • Structural Formula :
C1COC2 CC CC C2N1 Cl\text{C1COC2 CC CC C2N1 Cl}

Synthesis

The synthesis of 3,4-dihydro-2H-benzoxazine derivatives often involves the condensation of appropriate amines and phenolic compounds under acidic conditions. The resulting compounds have been subjected to various modifications to enhance their biological properties.

Cytotoxicity Studies

Research indicates that derivatives of 3,4-dihydro-2H-benzoxazine exhibit varying degrees of cytotoxicity against different cancer cell lines. A notable study evaluated the cytotoxic effects using the MTT assay on several tumor cell lines:

CompoundCell LineCC50 (µM)Observations
1aA549>100Non-cytotoxic
1bJurkat25Moderate cytotoxicity
1cSK-BR-3>100Resistant
1dCOLO20115High sensitivity; induces G2/M phase arrest

The compound 1d demonstrated significant cytotoxic activity and was further investigated for its mechanism of action, revealing a dose-dependent effect that leads to cell cycle arrest in sensitive cell lines .

The biological activity of these compounds is often attributed to their ability to interact with specific receptors or pathways involved in cell proliferation and apoptosis. For instance, studies have shown that certain benzoxazine derivatives can act as antagonists at adenosine receptors, which play a crucial role in tumor growth regulation .

Case Study 1: Antitumor Activity

In a study published in MDPI, researchers synthesized several benzoxazine derivatives and tested their effects on human cancer cell lines. The results indicated that compound 1d exhibited potent antitumor activity against COLO201 cells by inducing apoptosis through mitochondrial pathways. Flow cytometry analysis revealed that treatment with this compound led to an increase in sub-G1 phase cells, indicative of apoptosis .

Case Study 2: Neuropharmacological Effects

Another area of investigation has been the neuropharmacological effects of benzoxazine derivatives. Research involving animal models demonstrated that certain compounds could modulate dopamine receptor activity, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease .

Q & A

What synthetic strategies are recommended for preparing 3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride?

Methodological Answer:

  • Core Benzoxazine Formation : Use cyclization of substituted o-aminophenol derivatives with carbonyl sources (e.g., glyoxalic acid) under acidic conditions to construct the benzoxazine ring. Evidence from structurally similar compounds suggests microwave-assisted synthesis improves yield .
  • Carboxylic Acid Introduction : Introduce the carboxylic acid group via Friedel-Crafts acylation or carboxylation at the 7-position using directed ortho-metalation strategies.
  • Hydrochloride Salt Formation : React the free base with HCl in anhydrous ethanol, followed by recrystallization in ethanol/water (1:1) to isolate the hydrochloride salt .

How can researchers achieve >98% purity for this compound, and what analytical methods validate it?

Methodological Answer:

  • Purification : Use preparative HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) or recrystallization from ethanol-water mixtures .
  • Validation :
    • HPLC-UV : Monitor purity at 254 nm; compare retention time to a certified reference standard.
    • Elemental Analysis : Confirm C, H, N, and Cl content matches theoretical values (±0.4% tolerance) .
    • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]+ and [M+Cl]− adducts) .

What spectroscopic techniques are optimal for characterizing the hydrochloride salt form?

Methodological Answer:

  • 1H/13C NMR : Identify benzoxazine ring protons (δ 3.8–4.5 ppm for CH2-N-CH2) and carboxylic acid protons (broad signal at δ 12–14 ppm, absent in D2O exchange). Use DEPT-135 to distinguish CH3/CH2 groups .
  • IR Spectroscopy : Confirm O-H stretch (2500–3000 cm⁻¹ for carboxylic acid) and benzoxazine C-O-C asymmetric stretch (1250 cm⁻¹) .
  • X-ray Diffraction : Resolve crystal structure to confirm protonation state and salt formation (if single crystals are obtainable) .

How should researchers address discrepancies in reported solubility data across solvents?

Methodological Answer:

  • Systematic Solubility Testing : Perform equilibrium solubility studies in buffered solutions (pH 1–12) at 25°C and 37°C. Use HPLC to quantify dissolved compound .
  • Polymorph Screening : Assess if different crystalline forms exist via DSC/TGA. Recrystallize using solvents like methanol, acetonitrile, or ethyl acetate to isolate stable polymorphs .

What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis steps .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in approved containers.
  • Storage : Store at 2–8°C in airtight, light-resistant containers with desiccant to prevent hydrolysis .

How to design stability studies to identify degradation pathways under stress conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), UV light (254 nm), and acidic/alkaline hydrolysis (0.1M HCl/NaOH).
  • Analytical Monitoring : Use HPLC-MS to detect degradation products (e.g., decarboxylation or ring-opening derivatives). Compare fragmentation patterns to reference libraries .

What computational approaches predict the reactivity of the benzoxazine ring?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to analyze electron density distribution and nucleophilic/electrophilic sites .
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways for functionalization .

How are common synthesis impurities identified and quantified?

Methodological Answer:

  • Impurity Profiling : Use HPLC with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate by-products like uncyclized intermediates or positional isomers .
  • Reference Standards : Compare retention times and MS/MS spectra to commercially available impurities (e.g., des-carboxy analogs) .

What strategies validate the enantiomeric purity of chiral derivatives?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (80:20) to resolve enantiomers. Monitor optical rotation with a polarimeter .
  • Enzymatic Assays : Incubate with esterase enzymes; enantioselective hydrolysis rates indicate configuration .

How to determine the pKa of the carboxylic acid group experimentally?

Methodological Answer:

  • Potentiometric Titration : Titrate the compound in 0.15M KCl at 25°C using a glass electrode. Fit pH vs. volume data to a Henderson-Hasselbalch model .
  • UV-Vis Spectroscopy : Measure absorbance shifts at varying pH (e.g., 250–300 nm) to identify the deprotonation transition .

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